molecular formula C32H31Cl2N3O3 B038304 Somnium CAS No. 119177-41-2

Somnium

Katalognummer B038304
CAS-Nummer: 119177-41-2
Molekulargewicht: 576.5 g/mol
InChI-Schlüssel: XHXGMXAMQVEIQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Somnium, also known as Zolpidem, is a non-benzodiazepine sedative-hypnotic drug that is commonly used to treat insomnia. It is a prescription medication that works by binding to specific sites on the GABA-A receptors in the brain, which enhances the inhibitory effects of GABA, a neurotransmitter that helps to regulate sleep and anxiety.

Wirkmechanismus

Somnium works by enhancing the inhibitory effects of GABA, a neurotransmitter that helps to regulate sleep and anxiety. It binds to specific sites on the GABA-A receptors in the brain, which increases the opening of chloride ion channels, leading to hyperpolarization of the neuron and reduced excitability. This results in sedation, relaxation, and sleep induction.
Biochemical and Physiological Effects:
Somnium has a number of biochemical and physiological effects on the body, including decreased muscle tone, decreased heart rate, and decreased respiratory rate. It also increases the duration of slow-wave sleep and reduces the amount of time spent in rapid eye movement (REM) sleep. Additionally, it has been shown to improve cognitive performance and memory consolidation in some studies.

Vorteile Und Einschränkungen Für Laborexperimente

Somnium has several advantages for use in lab experiments, including its fast onset of action, short half-life, and predictable pharmacokinetics. It also has a high therapeutic index, which means that the therapeutic dose is much lower than the toxic dose. However, it is important to note that the effects of Somnium can be highly variable between individuals and can be affected by factors such as age, sex, and body weight. Additionally, the use of Somnium in lab experiments is limited by ethical considerations, as it is a prescription medication that should only be used under the supervision of a qualified healthcare professional.

Zukünftige Richtungen

There are several future directions for research on Somnium, including the development of new formulations and delivery methods, the investigation of its potential therapeutic effects in other neurological and psychiatric disorders, and the exploration of its effects on the gut microbiome and immune system. Additionally, there is a need for further research on the long-term effects of Somnium use, as well as its potential for abuse and dependence.
Conclusion:
In conclusion, Somnium is a non-benzodiazepine sedative-hypnotic drug that is commonly used to treat insomnia. It works by enhancing the inhibitory effects of GABA, a neurotransmitter that helps to regulate sleep and anxiety. Somnium has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, as well as its effects on sleep and cognitive function. While it has several advantages for use in lab experiments, its use is limited by ethical considerations and the need for further research on its long-term effects and potential for abuse.

Synthesemethoden

The synthesis of Somnium involves the reaction of N,N-dimethyl-2-amino-5-chlorobenzamide with 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol to form the active ingredient, Somnium. The synthesis process is complex and requires careful attention to detail to ensure the purity and efficacy of the final product.

Wissenschaftliche Forschungsanwendungen

Somnium has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, including insomnia, anxiety, depression, and post-traumatic stress disorder (PTSD). It is also used in research studies to investigate the neural mechanisms underlying sleep and wakefulness, circadian rhythms, and the effects of sleep deprivation on cognitive function.

Eigenschaften

CAS-Nummer

119177-41-2

Produktname

Somnium

Molekularformel

C32H31Cl2N3O3

Molekulargewicht

576.5 g/mol

IUPAC-Name

2-benzhydryloxy-N,N-dimethylethanamine;7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C17H21NO.C15H10Cl2N2O2/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h3-12,17H,13-14H2,1-2H3;1-7,15,21H,(H,18,20)

InChI-Schlüssel

XHXGMXAMQVEIQJ-UHFFFAOYSA-N

SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl

Kanonische SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl

Synonyme

Somnium

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.